8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a unique bicyclic structure
Preparation Methods
The synthesis of 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, including the formation of the thiazole ring and the subsequent coupling with the bicyclic octene structure. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Chemical Reactions Analysis
8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.
Scientific Research Applications
8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets:
Comparison with Similar Compounds
8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene can be compared with other thiazole-containing compounds:
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring but differs in its overall structure and specific applications.
Ritonavir: An antiretroviral drug with a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug that features a thiazole ring and is used to treat fungal infections.
The uniqueness of 8-[4-(1,3-thiazol-2-yloxy)benzoyl]-8-azabicyclo[32
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-16(19-13-2-1-3-14(19)7-6-13)12-4-8-15(9-5-12)21-17-18-10-11-22-17/h1-2,4-5,8-11,13-14H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWJCQYHJMDQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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